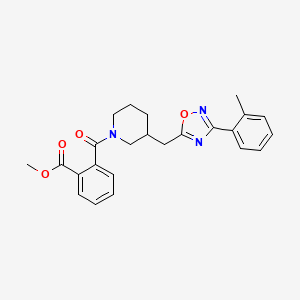

Methyl 2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-16-8-3-4-10-18(16)22-25-21(31-26-22)14-17-9-7-13-27(15-17)23(28)19-11-5-6-12-20(19)24(29)30-2/h3-6,8,10-12,17H,7,9,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKGMYFNBKMQPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=CC=C4C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate, with the CAS number 1706318-06-0, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 419.5 g/mol. The structure features a piperidine moiety linked to an oxadiazole ring and a benzoate group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H25N3O4 |

| Molecular Weight | 419.5 g/mol |

| CAS Number | 1706318-06-0 |

Biological Activity Overview

The biological activity of this compound has not been extensively documented in primary literature. However, related compounds containing oxadiazole rings have shown significant pharmacological properties, including:

- Antitumor Activity : Oxadiazole derivatives have been reported to inhibit tumor growth by interfering with various cellular pathways. For instance, a study highlighted that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines .

- Antimicrobial Properties : Compounds with oxadiazole structures have also demonstrated antimicrobial efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes .

The precise mechanism of action for this compound is not fully elucidated. However, based on the structural features and related compounds:

- Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes or receptors involved in cell signaling pathways.

- Gene Transcription Modulation : Similar compounds have been shown to inhibit gene transcription mediated by Rho/MRTF/SRF pathways .

- Cell Cycle Arrest : Some oxadiazole derivatives induce apoptosis in cancer cells by causing cell cycle arrest at specific checkpoints.

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of various oxadiazole derivatives on human cancer cell lines. Among the tested compounds, those with structural similarities to this compound showed promising results with IC50 values ranging from 0.02 µM to 0.32 µM against prostate cancer cells (PC3) . This suggests that modifications in the piperidine and benzoate moieties could enhance efficacy.

Case Study 2: Antimicrobial Activity

Research on related oxadiazole compounds revealed their effectiveness against Gram-positive and Gram-negative bacteria. One derivative demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Mycobacterium bovis BCG . This highlights the potential for this compound) to exhibit similar antimicrobial properties.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests significant pharmacological potential due to the presence of the oxadiazole ring, which is known for diverse biological activities. Research indicates that compounds containing oxadiazole derivatives can exhibit:

- Antimicrobial Activity : Several studies have demonstrated that oxadiazole-containing compounds possess antimicrobial properties. For instance, derivatives similar to methyl 2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate have been shown to inhibit bacterial growth effectively.

- Anticancer Properties : Compounds with oxadiazole frameworks have been investigated for their anticancer activities. The structural complexity of this compound may contribute to its potential as a novel anticancer agent.

Case Study: Antimicrobial and Antioxidant Activities

A study focusing on similar oxadiazole derivatives revealed promising results regarding their antimicrobial and antioxidant activities. The synthesized compounds were tested against various bacterial strains and showed significant inhibitory effects, indicating their potential utility in developing new antimicrobial agents .

Materials Science

In addition to its medicinal applications, this compound may also find applications in materials science due to its unique chemical properties:

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of advanced polymeric materials. Its functional groups can facilitate interactions that enhance material properties such as thermal stability and mechanical strength.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. By modifying specific functional groups or substituents on the molecule, researchers can potentially enhance its efficacy against targeted biological pathways.

| Structural Feature | Potential Activity |

|---|---|

| Oxadiazole Ring | Antimicrobial and anticancer |

| Piperidine Component | Enhances pharmacological properties |

| o-Tolyl Group | Increases lipophilicity |

Future Research Directions

Further research is warranted to explore the full spectrum of applications for this compound). Potential areas of investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and toxicity of the compound.

- Formulation Development : Exploring various formulations for drug delivery systems that could optimize the bioavailability of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.